

# Applications of Mohr's Salt in Redox Titrations: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mohr's salt, chemically known as ferrous ammonium sulfate hexahydrate ((NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O), is a highly stable double salt that serves as a primary standard in analytical chemistry, particularly in redox titrations. Its resistance to atmospheric oxidation makes it a superior choice over ferrous sulfate for preparing standard solutions of Fe<sup>2+</sup> ions.[1] [2][3] This stability is crucial for the accurate standardization of oxidizing agents and the quantitative determination of various substances. The presence of ammonium ions in the crystal lattice contributes to this enhanced stability.[2] This document provides detailed application notes and protocols for the use of Mohr's salt in redox titrations, specifically with potassium permanganate and potassium dichromate.

# **Key Advantages of Mohr's Salt in Redox Titrations**

- High Purity and Stability: Mohr's salt is a crystalline solid that can be obtained in a high state of purity and is stable under normal laboratory conditions, with a long shelf life.[1][4]
- Resistance to Oxidation: Unlike ferrous sulfate solutions which are readily oxidized by air, solutions of Mohr's salt are significantly more stable, ensuring the concentration of Fe<sup>2+</sup> ions remains constant over a longer period.[1][2][3]



 Accurate Molar Mass: It has a well-defined and high molar mass (392.14 g/mol), which minimizes weighing errors during the preparation of standard solutions.

# Application 1: Standardization of Potassium Permanganate (KMnO<sub>4</sub>) Solution

Potassium permanganate is a strong oxidizing agent, but it is not a primary standard. Therefore, its solution must be standardized before use. Mohr's salt is an excellent primary standard for this purpose. The titration is carried out in an acidic medium, typically with dilute sulfuric acid, to prevent the formation of manganese dioxide precipitate.[5] In this reaction, MnO<sub>4</sub><sup>-</sup> is reduced to Mn<sup>2+</sup>, and Fe<sup>2+</sup> is oxidized to Fe<sup>3+</sup>.[6][7] Potassium permanganate also acts as a self-indicator; the appearance of a permanent faint pink color signals the endpoint of the titration.[5][8]

## **Redox Reaction Stoichiometry**

The reaction between Mohr's salt and potassium permanganate in an acidic medium is a classic example of a redox reaction.[6][7]

Oxidation Half-Reaction: Fe<sup>2+</sup> → Fe<sup>3+</sup> + e<sup>-</sup>

Reduction Half-Reaction:  $MnO_4^- + 8H^+ + 5e^- \rightarrow Mn^{2+} + 4H_2O$ 

Overall Ionic Reaction:  $MnO_4^- + 5Fe^{2+} + 8H^+ \rightarrow Mn^{2+} + 5Fe^{3+} + 4H_2O$ 

## **Experimental Protocol**

- 1. Preparation of Standard Mohr's Salt Solution (e.g., 0.1 M):
- Accurately weigh 39.214 g of analytical grade Mohr's salt.
- Transfer the salt to a 1000 mL volumetric flask.
- Add approximately 20 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.
- Add distilled water to dissolve the salt and then make up the volume to the 1000 mL mark.
- Stopper the flask and shake thoroughly to ensure a homogeneous solution.



#### 2. Titration Procedure:

- Rinse and fill a burette with the potassium permanganate solution of unknown concentration.
- Pipette 20.0 mL of the standard Mohr's salt solution into a clean conical flask.
- Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask.
- Titrate the Mohr's salt solution with the potassium permanganate solution from the burette with constant swirling.
- The endpoint is reached when a permanent faint pink color persists in the solution.
- Repeat the titration at least three times to obtain concordant readings.

**Data Presentation** 

Titration No.	Volume of Mohr's Salt (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO4 used (mL)
1	20.0	0.00	19.80	19.80
2	20.0	0.00	19.75	19.75
3	20.0	0.00	19.80	19.80
Average	19.78			

# Calculation of Molarity of KMnO<sub>4</sub>

Using the formula  $M_1V_1 = n_1/n_2 * M_2V_2$ , where:

- M<sub>1</sub> and V<sub>1</sub> are the molarity and volume of KMnO<sub>4</sub> solution.
- M<sub>2</sub> and V<sub>2</sub> are the molarity and volume of Mohr's salt solution.
- n<sub>1</sub> and n<sub>2</sub> are the stoichiometric coefficients from the balanced equation (n<sub>1</sub>=1 for MnO<sub>4</sub><sup>-</sup>, n<sub>2</sub>=5 for Fe<sup>2+</sup>).



 $M(KMnO_4) = (1/5) * M(Mohr's salt) * V(Mohr's salt) / V(KMnO_4)$ 

### **Experimental Workflow**

Caption: Workflow for the standardization of KMnO4 using Mohr's salt.

# Application 2: Determination of Iron Content using Potassium Dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>)

Potassium dichromate is another strong oxidizing agent that is available in high purity and is highly stable, making it an excellent primary standard.[9] It is used to determine the concentration of Fe<sup>2+</sup> in a given sample, often using Mohr's salt as the analyte. Unlike potassium permanganate, potassium dichromate requires an external or internal redox indicator to detect the endpoint.[10] N-phenylanthranilic acid or diphenylamine sulfonate are commonly used indicators.[11][12] The titration is performed in a strongly acidic medium, often with the addition of phosphoric acid to complex with the Fe<sup>3+</sup> ions produced, which sharpens the endpoint.[12]

### **Redox Reaction Stoichiometry**

In this titration, Cr<sub>2</sub>O<sub>7</sub><sup>2-</sup> is reduced to Cr<sup>3+</sup>, and Fe<sup>2+</sup> is oxidized to Fe<sup>3+</sup>.[10][11]

Oxidation Half-Reaction: Fe<sup>2+</sup> → Fe<sup>3+</sup> + e<sup>-</sup>

Reduction Half-Reaction:  $Cr_2O_7^{2-} + 14H^+ + 6e^- \rightarrow 2Cr^{3+} + 7H_2O$ 

Overall Ionic Reaction:  $Cr_2O_7^{2-} + 6Fe^{2+} + 14H^+ \rightarrow 2Cr^{3+} + 6Fe^{3+} + 7H_2O$ 

# **Experimental Protocol**

- 1. Preparation of Standard Potassium Dichromate Solution (e.g., 0.1 N):
- Accurately weigh a precise amount of dry, analytical grade potassium dichromate (e.g., 4.903 g for 1000 mL of 0.1 N solution).
- Dissolve it in distilled water in a 1000 mL volumetric flask and make up the volume to the mark.



- 2. Preparation of the Analyte (Mohr's Salt Solution):
- Accurately weigh the sample containing an unknown amount of iron (or a known amount of Mohr's salt for validation).
- Dissolve the sample in a mixture of dilute sulfuric acid and phosphoric acid.
- 3. Titration Procedure:
- Rinse and fill a burette with the standard potassium dichromate solution.
- Transfer a known volume of the analyte solution to a conical flask.
- Add 2-3 drops of N-phenylanthranilic acid indicator.
- Titrate the solution with the potassium dichromate solution until the color changes from green to violet-red, indicating the endpoint.[11]
- Repeat the titration to obtain concordant readings.

**Data Presentation** 

Titration No.	Volume of Analyte (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of K <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub> used (mL)
1	25.0	0.00	24.50	24.50
2	25.0	0.00	24.45	24.45
3	25.0	0.00	24.50	24.50
Average	24.48			

#### **Calculation of Iron Concentration**

Using the normality equation  $N_1V_1 = N_2V_2$ , where:

N<sub>1</sub> and V<sub>1</sub> are the normality and volume of the K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> solution.



• N<sub>2</sub> and V<sub>2</sub> are the normality and volume of the iron(II) solution.

Normality of Fe(II) =  $(N(K_2Cr_2O_7) * V(K_2Cr_2O_7)) / V(Fe(II))$ 

The amount of iron can then be calculated from the normality and the equivalent weight of iron.

### **Logical Relationship Diagram**

Caption: Logical relationships in the dichromate titration of Mohr's salt.

#### Conclusion

Mohr's salt is an indispensable reagent in redox titrimetry due to its stability and reliability as a primary standard. The protocols detailed above for the standardization of potassium permanganate and the determination of iron content with potassium dichromate are fundamental analytical techniques with wide applications in quality control, environmental analysis, and pharmaceutical research. Adherence to proper experimental technique is paramount for achieving accurate and reproducible results.

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